4-(Ethoxymethyl)aniline 4-(Ethoxymethyl)aniline
Brand Name: Vulcanchem
CAS No.: 859791-59-6
VCID: VC8401906
InChI: InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3
SMILES: CCOCC1=CC=C(C=C1)N
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

4-(Ethoxymethyl)aniline

CAS No.: 859791-59-6

Cat. No.: VC8401906

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethoxymethyl)aniline - 859791-59-6

Specification

CAS No. 859791-59-6
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 4-(ethoxymethyl)aniline
Standard InChI InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3
Standard InChI Key SJVXBSOZYHQKSR-UHFFFAOYSA-N
SMILES CCOCC1=CC=C(C=C1)N
Canonical SMILES CCOCC1=CC=C(C=C1)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(Ethoxymethyl)aniline is defined by the IUPAC name 4-(ethoxymethyl)aniline, with the systematic representation C₉H₁₃NO. Key structural features include:

  • An aniline group (-C₆H₄NH₂) providing aromaticity and nucleophilic reactivity.

  • An ethoxymethyl substituent (-CH₂OCH₂CH₃) at the para position, enhancing solubility in polar organic solvents.

The compound’s canonical SMILES (CCOCC1=CC=C(C=C1)N) and InChIKey (SJVXBSOZYHQKSR-UHFFFAOYSA-N) are critical for computational modeling and database referencing.

Table 1: Physicochemical Properties of 4-(Ethoxymethyl)aniline

PropertyValueSource
Molecular FormulaC₉H₁₃NOPubChem
Molecular Weight151.21 g/molPubChem
IUPAC Name4-(ethoxymethyl)anilinePubChem
SMILESCCOCC1=CC=C(C=C1)NPubChem
InChIInChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3PubChem

Synthesis and Industrial Production

Synthetic Routes

While direct synthetic protocols for 4-(Ethoxymethyl)aniline are sparsely documented in peer-reviewed literature, analogous pathways for ethoxymethyl-substituted aromatics suggest feasible methods:

  • Nitro Reduction Route:

    • Starting from 4-nitrobenzyl alcohol, ethoxymethylation via alkylation with ethyl iodide under basic conditions (e.g., K₂CO₃) yields 4-(ethoxymethyl)nitrobenzene.

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing the target compound.

  • Etherification of 4-Aminobenzyl Alcohol:

    • Reaction of 4-aminobenzyl alcohol with ethyl bromide in the presence of a base (e.g., NaOH) facilitates ether formation.

Optimization Challenges

Industrial-scale production faces hurdles such as:

  • Selectivity Issues: Competing O- and N-alkylation during ethoxymethylation require precise temperature (60–80°C) and solvent control (e.g., DMF) .

  • Purification: High-purity isolation demands fractional distillation or recrystallization from ethanol-water mixtures.

Reactivity and Functional Transformations

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes regioselective reactions:

  • Nitration: Concentrated HNO₃ at 0–5°C introduces nitro groups predominantly at the meta position relative to the ethoxymethyl group.

  • Sulfonation: Reaction with H₂SO₄ yields sulfonic acid derivatives, useful in dye synthesis.

Oxidative Pathways

Oxidation of the aniline moiety using KMnO₄ in acidic conditions generates quinone-imine intermediates, which are pivotal in polymer crosslinking applications .

Condensation Reactions

The primary amine group participates in Schiff base formation with carbonyl compounds, enabling coordination chemistry and pharmaceutical intermediate synthesis .

Applications in Materials and Pharmaceuticals

Polymer Science

4-(Ethoxymethyl)aniline acts as a monomer in conductive polyaniline derivatives. Its ethoxymethyl group enhances solubility, facilitating processing into thin films for electronic devices.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antimicrobial Agents: Schiff base derivatives exhibit activity against Gram-positive bacteria.

  • Anticancer Candidates: Functionalization with platinum groups enables DNA intercalation studies.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Green Chemistry: Solvent-free alkylation using ionic liquids.

  • Biological Profiling: Systematic toxicokinetic studies to assess therapeutic potential.

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